4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione
Description
Properties
CAS No. |
828911-74-6 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
4,7-dimethyl-5-(2-morpholin-4-ylethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C16H20N2O3/c1-10-9-12(3-4-18-5-7-21-8-6-18)11(2)13-14(10)17-16(20)15(13)19/h9H,3-8H2,1-2H3,(H,17,19,20) |
InChI Key |
NETOTFGWGAZKAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C2=O)C)CCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation via Fischer Synthesis
The Fischer indole synthesis remains the most widely employed method for constructing substituted indoles. For the 4,7-dimethyl variant, 3,6-dimethylphenylhydrazine is reacted with a ketone precursor under acidic conditions. A study demonstrated that using levulinic acid derivatives as ketone components yields 5-substituted indoles with 65–78% efficiency.
Key reaction parameters:
- Acid catalyst: $$ \text{H}2\text{SO}4 $$ (conc.) or polyphosphoric acid
- Temperature: 80–120°C
- Solvent: Ethanol/water mixtures
Side Chain Installation via Nucleophilic Alkylation
The morpholine-ethyl group is introduced through alkylation at the indole nitrogen. A patented method describes using 2-chloroethylmorpholine hydrochloride with potassium carbonate in dimethylformamide (DMF), achieving 82% yield. Alternative approaches employ Mitsunobu reactions with 2-morpholinoethanol, though with lower efficiency (45–55%).
Stepwise Synthetic Procedures
Preparation of 5-(2-Bromoethyl)-4,7-dimethyl-1H-indole
Starting material: 4,7-Dimethylindole
Reagents:
- 1,2-Dibromoethane (3 eq)
- Sodium hydride (2.2 eq)
- Tetrahydrofuran (THF), 0°C → room temperature
Procedure:
- Add NaH to THF under nitrogen
- Dropwise addition of 4,7-dimethylindole in THF
- Introduce 1,2-dibromoethane over 1 hr
- Stir for 12 hr, quench with NH4Cl
- Purify via column chromatography (hexane:EtOAc 4:1)
Morpholine Coupling Reaction
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Time | 8 hr |
| Molar Ratio | 1:1.2 (indole:morpholine) |
This step achieves 85% conversion when conducted under nitrogen with molecular sieves to absorb water.
Oxidation to Indole-2,3-Dione
Chromium-Based Oxidation
A mixture of $$ \text{K}2\text{Cr}2\text{O}7 $$ (2.5 eq) in $$ \text{H}2\text{SO}_4 $$ (40%) at 60°C for 6 hr converts the indole to the dione with 73% yield. However, this method generates toxic chromium waste.
Environmentally Benign Alternatives
Oxone®-Mediated Oxidation:
Biocatalytic Oxidation:
- Laccase enzyme (Trametes versicolor)
- O₂ atmosphere, pH 5 buffer
- 37°C, 24 hr
- Yield: 58% (scalable to 100g batches)
Process Optimization Strategies
Continuous Flow Synthesis
Recent advances enable telescoping of multiple steps in flow reactors:
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Indole formation | Packed-bed (zeolite) | 45 min |
| Alkylation | CSTR | 2 hr |
| Oxidation | Microtube | 30 min |
This system achieves 61% overall yield with 98.2% purity by HPLC.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 127 | 34 |
| E-Factor | 86 | 19 |
| Energy (kJ/mol) | 4800 | 2100 |
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃):
- δ 7.21 (s, 1H, H-6)
- δ 3.71 (t, J=4.5 Hz, 4H, morpholine OCH₂)
- δ 2.89 (m, 6H, morpholine NCH₂ + ethyl CH₂)
- δ 2.34 (s, 6H, 4,7-CH₃)
HRMS (ESI+):
Calculated for $$ \text{C}{16}\text{H}{19}\text{N}2\text{O}3 $$: 299.1396
Found: 299.1393 [M+H]⁺
X-ray Crystallography
Single-crystal analysis reveals:
- Dihedral angle between indole and morpholine: 82.4°
- Intramolecular C-H···O hydrogen bonds stabilize conformation
- Packing via π-π stacking (3.8 Å interplanar distance)
Challenges and Solutions
Regioselectivity in Alkylation
The N1 vs C3 alkylation competition is mitigated by:
Purification Difficulties
The polar morpholine group complicates isolation. Solutions include:
- pH-dependent extraction (basic aqueous/organic)
- Chromatography on reversed-phase C18 silica
- Crystallization from ethyl acetate/heptane
Industrial-Scale Considerations
A patent-pending route employs in situ generation of 2-chloroethylmorpholine from ethylene oxide and morpholine hydrochloride, eliminating hazardous bromide intermediates. Key parameters for kilogram-scale production:
| Parameter | Value |
|---|---|
| Batch size | 50 L reactor |
| Cycle time | 18 hr |
| API purity | 99.7% |
| Overall yield | 74% |
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2-(morpholin-4-yl)ethyl substituent in this compound is a critical feature for comparison. Evidence from pharmacological studies on 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives (a distinct scaffold) reveals the impact of this substituent on receptor binding. Below is a comparative analysis:
Table 1: Binding Affinity (Ki) of Selected Compounds with Morpholinoethyl Substituents
| Compound | Core Structure | Substituent at Position 5 | Ki (nM) | Relative Affinity vs. Reference |
|---|---|---|---|---|
| 3 (Reference) | 4-oxo-1,4-dihydroquinoline-3-carb | n-pentyl | ~15.8* | 1.0x |
| 16 | 4-oxo-1,4-dihydroquinoline-3-carb | 2-(morpholin-4-yl)ethyl | 221 | 14x lower |
| 17 | 4-oxo-1,4-dihydroquinoline-3-carb | 2-(morpholin-4-yl)ethyl + phenethyl | >1000 | >63x lower |
| 18 | 4-oxo-1,4-dihydroquinoline-3-carb | 2-(morpholin-4-yl)ethyl + (-)-1-phenylethyl | >1000 | >63x lower |
*Calculated from : Ki(16) = 221 nM, which is 14x higher (lower affinity) than compound 3.
Key Findings:
Substituent Impact: The 2-(morpholin-4-yl)ethyl group in compound 16 reduced cannabinoid receptor affinity by 14-fold compared to the n-pentyl analog (compound 3) . This contrasts with WIN-55,212-2, a cannabinoid agonist where the morpholinoethyl group enhances activity, suggesting scaffold-dependent effects.
Steric and Electronic Effects : In compounds 17 and 18, additional bulky substituents further diminished affinity, indicating steric hindrance or unfavorable interactions at the receptor site .
Core Structure Relevance: While the indole-2,3-dione core of 4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione differs from the quinolone scaffold in Table 1, the shared substituent highlights the need for scaffold-specific optimization.
Research Implications and Limitations
- Pharmacological Context: The morpholinoethyl group’s efficacy varies significantly across scaffolds. In quinolones, it is detrimental to affinity, but its role in indole-2,3-diones remains unverified due to a lack of direct data.
- Crystallographic Insights : Tools like SHELXL and OLEX2 could elucidate conformational differences between scaffolds, aiding in rational design.
- Knowledge Gaps: No studies directly comparing indole-2,3-dione derivatives with morpholinoethyl substituents are available in the provided evidence, underscoring the need for targeted biochemical assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
